molecular formula C9H9BrO2S B13014173 Ethyl 3-(5-bromothiophen-2-yl)acrylate

Ethyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No.: B13014173
M. Wt: 261.14 g/mol
InChI Key: JAVFXFRTSHFVJE-GQCTYLIASA-N
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Description

Ethyl 3-(5-bromothiophen-2-yl)acrylate is an organic compound with the molecular formula C₉H₉BrO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-bromothiophen-2-yl)acrylate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-(thiophen-2-yl)acrylate. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃) at low temperatures . Another method involves the use of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromothiophen-2-yl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Coupling Products: The products are often biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action for ethyl 3-(5-bromothiophen-2-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The bromine atom and the ester group play crucial roles in its reactivity, allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-bromothiophen-2-yl)acrylate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

ethyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-4-7-3-5-8(10)13-7/h3-6H,2H2,1H3/b6-4+

InChI Key

JAVFXFRTSHFVJE-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(S1)Br

Canonical SMILES

CCOC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

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